

Alitame's Safety for Human Consumption: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Alitame**'s safety profile for human consumption against other common artificial sweeteners. The information is supported by toxicological data and an overview of metabolic pathways to assist researchers and professionals in the fields of food science and drug development in making informed evaluations.

Introduction to Alitame

Alitame is a high-intensity artificial sweetener, approximately 2,000 times sweeter than sucrose.[1][2] It is a dipeptide composed of L-aspartic acid and D-alanine, with a terminal N-substituted tetramethylthietanyl-amine moiety.[1] Developed by Pfizer in the early 1980s, it is known for its clean, sweet taste and greater stability under heat and acidic conditions compared to aspartame.[1][2] A key advantage of Alitame is that it does not contain phenylalanine, making it a suitable sweetening option for individuals with phenylketonuria (PKU).[2]

Regulatory Status

Alitame is approved for use in several countries, including Australia, New Zealand, Mexico, and China.[1][2] In the United States, a food additive petition was submitted to the Food and Drug Administration (FDA) but was later withdrawn by the manufacturer, Danisco, citing that high raw material costs made production uneconomical. The withdrawal was noted to be for



economic, not safety, reasons. Consequently, **Alitame** is not an FDA-approved sweetener for use in the United States.

Metabolism and Excretion of Alitame

The metabolism of **Alitame** has been studied in animals and humans. Following oral administration, a portion of **Alitame** (7–22%) is not absorbed and is excreted directly in the feces.[1] The absorbed portion is hydrolyzed in the gastrointestinal tract into its constituent components: aspartic acid and an alanine amide derivative.[1][3]

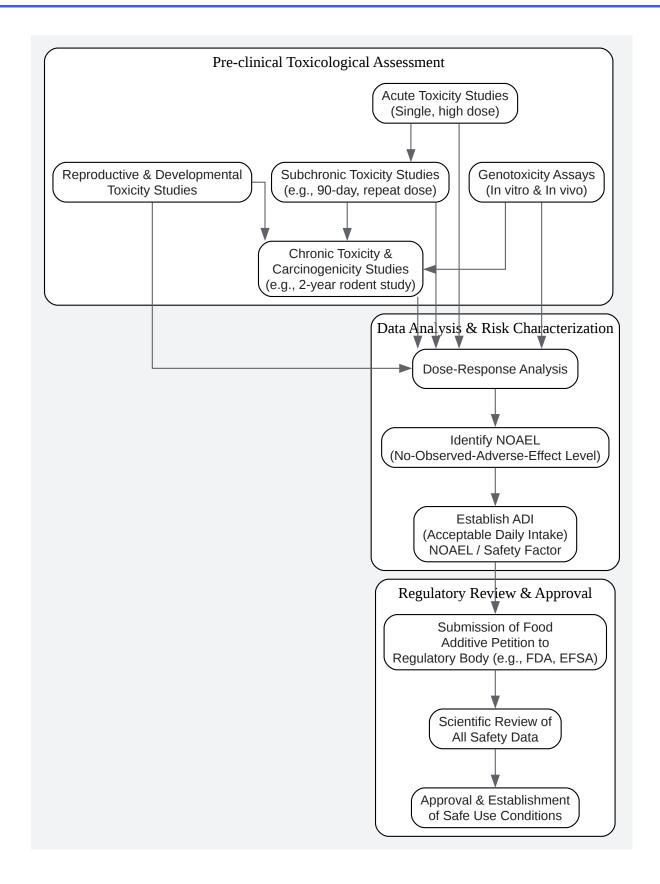
- Aspartic Acid: This is a common amino acid that is metabolized by the body through normal metabolic pathways.[1][3]
- Alanine Amide: This component undergoes minimal metabolic changes.[3] It is primarily excreted in the urine as a sulfoxide isomer, sulfone, or conjugated with glucuronic acid.[1]

The metabolic breakdown of **Alitame** is a key aspect of its safety profile, as the resulting components are either common dietary constituents or are efficiently excreted.









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